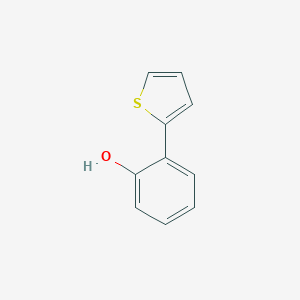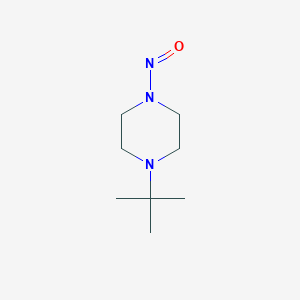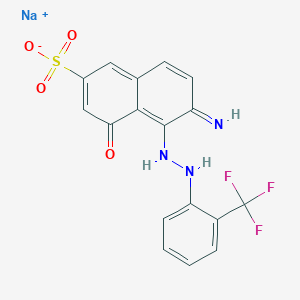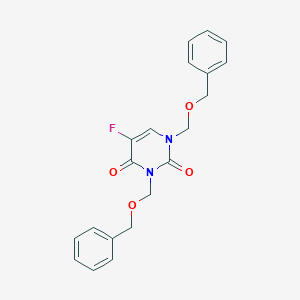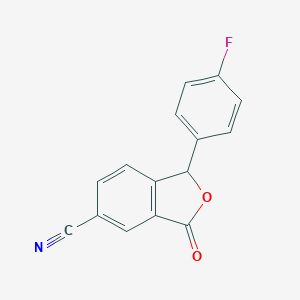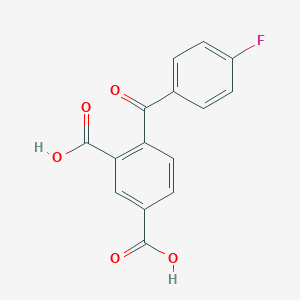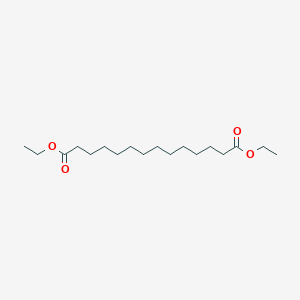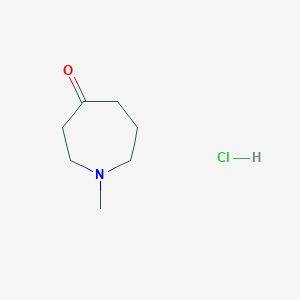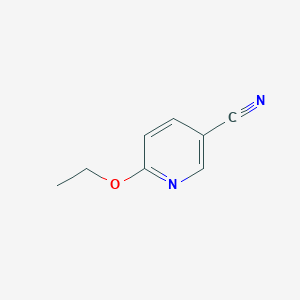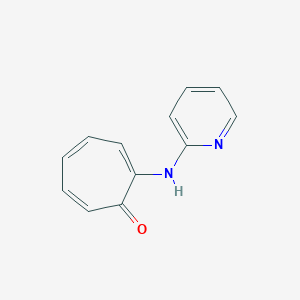![molecular formula C10H18O2 B025985 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-28-0](/img/structure/B25985.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, commonly known as TDN, is a cyclic ether compound that is found in various wines and grapes. It is responsible for the unique aroma and flavor of certain wines, particularly those made from Riesling grapes. TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry.
Mecanismo De Acción
The mechanism of action of TDN is not fully understood. It is believed to interact with olfactory receptors in the nose, resulting in the perception of a unique aroma and flavor.
Efectos Bioquímicos Y Fisiológicos
TDN has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties and may have potential health benefits. TDN has also been shown to have antimicrobial properties, making it a potential natural preservative in the food and beverage industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDN has several advantages and limitations for lab experiments. Its unique aroma and flavor make it an ideal compound for sensory analysis studies. However, its strong odor can make it difficult to work with in the lab. TDN is also a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for TDN research. One area of interest is the development of new food and beverage products that incorporate TDN as a flavoring agent. Another area of interest is the potential health benefits of TDN, particularly its antioxidant properties. Further research is needed to fully understand the mechanism of action of TDN and its potential applications in various industries.
Métodos De Síntesis
TDN can be synthesized through several methods, including acid-catalyzed cyclization of geranylacetone, oxidative cleavage of carotenoids, and acid-catalyzed dehydration of terpenoid alcohols. The most commonly used method for TDN synthesis is acid-catalyzed cyclization of geranylacetone, which involves heating geranylacetone with a strong acid catalyst.
Aplicaciones Científicas De Investigación
TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry. It is used as a flavoring agent in wines, particularly those made from Riesling grapes. TDN has also been studied for its potential use in the development of new food and beverage products.
Propiedades
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

